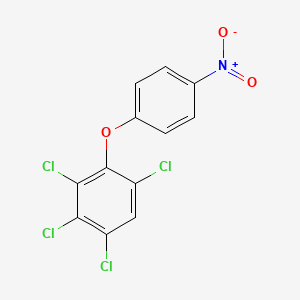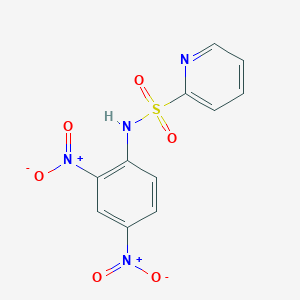
N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide: is a chemical compound that features a pyridine ring substituted with a sulfonamide group and a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine. This reaction can lead to the formation of undesired pyridinium salts, which can be mitigated by using an aqueous base with a water-miscible solvent . The reaction conditions are optimized to ensure the formation of the desired sulfonate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may include steps for purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution (NAS). This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, resulting in the substitution of a leaving group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and hydroxides. The reaction conditions often involve elevated temperatures and the presence of electron-withdrawing groups to facilitate the substitution process .
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with primary amines can lead to the formation of pyridinium salts, while reactions with hydroxides can yield phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide is used as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic aromatic substitution makes it valuable for creating complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It has been used in the detection and fluorescent imaging of biologically important compounds .
Industry: In industrial applications, this compound is utilized in the synthesis of dyes and pigments. Its reactivity and stability make it suitable for producing colorants with specific properties .
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide involves its ability to act as a nucleophile in substitution reactions. The compound’s electron-deficient aromatic ring facilitates the attack of nucleophiles, leading to the formation of new chemical bonds . This mechanism is crucial for its applications in organic synthesis and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrophenylhydrazine
- 2,4-Dinitrophenol
- 2,4-Dinitroaniline
Comparison: N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide is unique due to the presence of both a sulfonamide group and a 2,4-dinitrophenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in nucleophilic aromatic substitution reactions . Compared to similar compounds, it offers a broader range of applications in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
61072-82-0 |
|---|---|
Molekularformel |
C11H8N4O6S |
Molekulargewicht |
324.27 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C11H8N4O6S/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-22(20,21)11-3-1-2-6-12-11/h1-7,13H |
InChI-Schlüssel |
VHSUSJJGUUDJAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



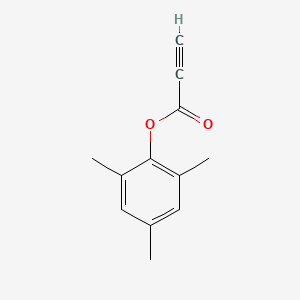
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
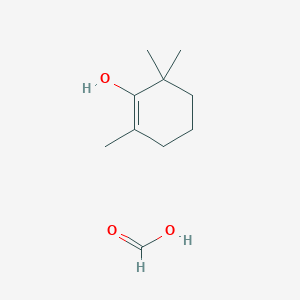

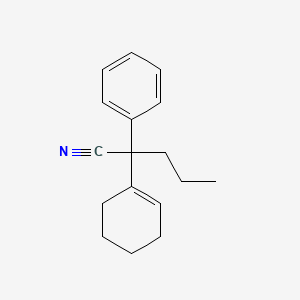
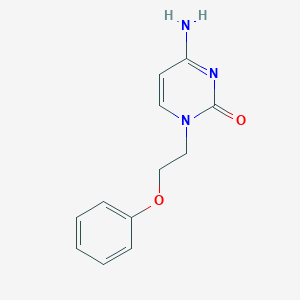
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
